molecular formula C12H8F3N B14766828 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine

3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine

Cat. No.: B14766828
M. Wt: 223.19 g/mol
InChI Key: YFCVMYYYEWTJFS-UHFFFAOYSA-N
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Description

3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine typically involves the trifluoromethylation of biphenyl derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of its use as a fungicide, the compound inhibits succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways. This leads to impaired energy production and ultimately the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2

InChI Key

YFCVMYYYEWTJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC(=C2)F)F)N

Origin of Product

United States

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